Tributylstannanylium;trifluoromethanesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylstannanylium trifluoromethanesulfonate can be synthesized through the reaction of tributylstannane with trifluoromethanesulfonic acid. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition of the product . The general reaction is as follows:
Bu3SnH+CF3SO3H→Bu3SnOSO2CF3+H2
Industrial Production Methods
Industrial production of tributylstannanylium trifluoromethanesulfonate involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This often involves the use of specialized equipment to maintain anhydrous conditions and precise temperature control .
Chemical Reactions Analysis
Types of Reactions
Tributylstannanylium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, replacing other groups in organic molecules.
Oxidation: The compound can be oxidized to form stannic derivatives.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with tributylstannanylium trifluoromethanesulfonate include halides, acids, and oxidizing agents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the compound .
Major Products
The major products formed from reactions involving tributylstannanylium trifluoromethanesulfonate depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield substituted organic compounds, while oxidation reactions produce stannic derivatives .
Scientific Research Applications
Tributylstannanylium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Organic Synthesis:
Material Science: It is used in the synthesis of novel materials with unique properties, such as high thermal stability and resistance to oxidation.
Biological Research: Tributylstannanylium trifluoromethanesulfonate is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of tributylstannanylium trifluoromethanesulfonate involves its ability to act as a strong nucleophile. The compound can donate electrons to electrophilic centers in organic molecules, facilitating various chemical reactions. The trifluoromethanesulfonate group enhances the nucleophilicity of the stannyl group, making it highly reactive under a wide range of conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tributylstannanylium trifluoromethanesulfonate include:
Tributyltin Chloride: Another organotin compound with similar reactivity but different functional groups.
Trimethyltin Chloride: A smaller organotin compound with different steric properties.
Diphenyltin Dichloride: An organotin compound with aromatic groups, offering different reactivity and applications.
Uniqueness
Tributylstannanylium trifluoromethanesulfonate is unique due to its combination of a stannyl group with a trifluoromethanesulfonate group. This combination provides the compound with high nucleophilicity and stability, making it highly versatile in organic synthesis and other applications .
Properties
IUPAC Name |
tributylstannanylium;trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.CHF3O3S.Sn/c3*1-3-4-2;2-1(3,4)8(5,6)7;/h3*1,3-4H2,2H3;(H,5,6,7);/q;;;;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQOILBASIAIQC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn+](CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27F3O3SSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475197 |
Source
|
Record name | TRIBUTYLTIN TRIFLUOROMETHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68725-14-4 |
Source
|
Record name | TRIBUTYLTIN TRIFLUOROMETHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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